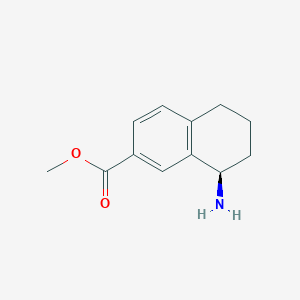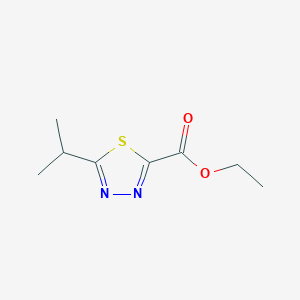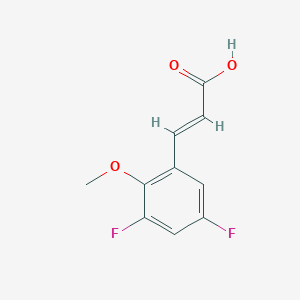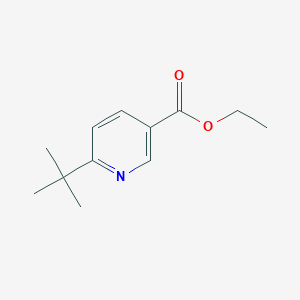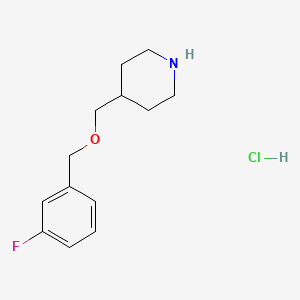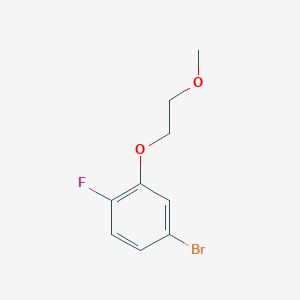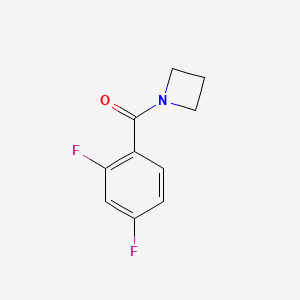![molecular formula C8H8BrN3 B1444801 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1449117-35-4](/img/structure/B1444801.png)
5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine”, has been extensively studied . The synthesis pathway involves the reaction of 5-bromo-1-ethylpyrazolo pyridine-3-carboxylic acid with ethyl bromoacetate followed by hydrolysis and decarboxylation.Molecular Structure Analysis
The molecular structure of “5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine” is based on the pyrazolo[3,4-b]pyridine scaffold, which is a nitrogen-containing heterocycle .Chemical Reactions Analysis
The chemical reactions involving “5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine” are typically catalyzed reactions. For instance, the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .Applications De Recherche Scientifique
Synthesis of Biologically Active Molecules
This compound serves as a precursor in the synthesis of biologically active molecules. Its bromine atom can be substituted with various functional groups, enabling the creation of a diverse array of molecules with potential biological activities .
Development of TRK Inhibitors
Pyrazolo[3,4-b]pyridine derivatives, including 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine, have been studied for their ability to inhibit Tropomyosin receptor kinases (TRKs). These kinases are associated with cell proliferation and differentiation, and their overexpression can lead to cancer. Derivatives of this compound have shown potential as small-molecule TRK inhibitors, which could be significant in cancer treatment .
Mécanisme D'action
Target of Action
The primary targets of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine interacts with its targets, the TRKs, by inhibiting their activities . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . Once activated, the intramembrane kinase domain is phosphorylated, triggering downstream signal transduction pathways . The inhibition of TRKs by 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine disrupts these pathways, leading to changes in cell proliferation and differentiation .
Biochemical Pathways
The biochemical pathways affected by 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine include the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKs, 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine disrupts these pathways, leading to downstream effects that can include reduced cell proliferation and increased cell death .
Pharmacokinetics
One study found that a similar compound showed good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms . These properties could impact the bioavailability of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine.
Result of Action
The molecular and cellular effects of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine’s action include the inhibition of cell proliferation and potential induction of cell death . This is due to its inhibition of TRKs and the subsequent disruption of downstream signal transduction pathways .
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-3-ethyl-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-2-7-6-3-5(9)4-10-8(6)12-11-7/h3-4H,2H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFSONFFBSRURT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C=C(C=NC2=NN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



